molecular formula C11H13N3OS B3038320 [(3-Oxo-1-phenylbutylidene)amino]thiourea CAS No. 85846-20-4

[(3-Oxo-1-phenylbutylidene)amino]thiourea

Cat. No. B3038320
CAS RN: 85846-20-4
M. Wt: 235.31 g/mol
InChI Key: JVYSFWCAYMIGGD-JLHYYAGUSA-N
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Description

[(3-Oxo-1-phenylbutylidene)amino]thiourea (OPBT) is a chemical compound with a wide range of applications in scientific research. It is an organic compound, composed of a thiourea and a phenylbutylidene substituent. OPBT has been used in a variety of scientific fields, including biochemistry, physiology, and pharmacology. Its unique structure and properties make it a useful tool in laboratory experiments.

Scientific Research Applications

Asymmetric Organocatalysis

Primary amine-based thioureas, such as [(3-Oxo-1-phenylbutylidene)amino]thiourea, have been shown to successfully catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . This makes them valuable in the field of asymmetric organocatalysis.

Bifunctional Primary Amine-Thioureas

The compound can act as a bifunctional primary amine-thiourea in asymmetric organocatalysis . This dual functionality allows it to participate in a variety of chemical reactions, enhancing their efficiency and selectivity.

Catalyst in Multicomponent Reactions

Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .

Green Chemistry

The use of thiourea-based organocatalysts in multicomponent reactions is one of the best combinations for the preparation of complex molecules in minimum steps under green reaction conditions . This aligns with the principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances.

5. Synthesis of Natural Products and Chiral Drugs Asymmetric organocatalysis has emerged as a powerful methodology for the catalytic production of enantiomerically pure natural products and chiral drugs . The use of thiourea-based organocatalysts, such as [(3-Oxo-1-phenylbutylidene)amino]thiourea, can contribute significantly to this field.

Materials Chemistry

The effectiveness of organocatalysts in many cases relies on hydrogen bonding interactions . Thiourea derivatives have become a subject of considerable interest for catalyst design in recent years , and can be used in the synthesis of important molecules for materials chemistry.

properties

IUPAC Name

[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(15)7-10(13-14-11(12)16)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,14,16)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYSFWCAYMIGGD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=NNC(=S)N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C/C(=N\NC(=S)N)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Oxo-1-phenylbutylidene)amino]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Oxo-1-phenylbutylidene)amino]thiourea
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